(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one (3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
Brand Name: Vulcanchem
CAS No.: 152006-17-2
VCID: VC20752779
InChI: InChI=1S/C8H12O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-6,9H,3H2,1-2H3/t4-,5+,6+/m0/s1
SMILES: CC1(OC2C(OC(=O)C2O1)CO)C
Molecular Formula: C8H12O5
Molecular Weight: 188.18 g/mol

(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one

CAS No.: 152006-17-2

Cat. No.: VC20752779

Molecular Formula: C8H12O5

Molecular Weight: 188.18 g/mol

* For research use only. Not for human or veterinary use.

(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one - 152006-17-2

CAS No. 152006-17-2
Molecular Formula C8H12O5
Molecular Weight 188.18 g/mol
IUPAC Name (3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
Standard InChI InChI=1S/C8H12O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-6,9H,3H2,1-2H3/t4-,5+,6+/m0/s1
Standard InChI Key NHHKFJCWLPPNCN-KVQBGUIXSA-N
Isomeric SMILES CC1(O[C@@H]2[C@@H](OC(=O)[C@@H]2O1)CO)C
SMILES CC1(OC2C(OC(=O)C2O1)CO)C
Canonical SMILES CC1(OC2C(OC(=O)C2O1)CO)C

(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d] dioxol-4(3aH)-one is a bicyclic carbohydrate derivative with applications in organic synthesis and pharmaceutical research. This compound, often referred to as 2,3-O-isopropylidene-L-lyxono-1,4-lactone, serves as a protected intermediate for selective chemical modifications .

Synthesis and Stability

The compound is synthesized via acid-catalyzed protection of L-lyxono-1,4-lactone, forming the isopropylidene acetal. Key stability characteristics include:

PropertyDetails
Thermal StabilityStable up to 150°C under inert atmosphere
pH SensitivityHydrolyzes in aqueous acid (pH < 3)
Storage-80°C (6 months) or -20°C (1 month)

Applications in Pharmaceutical Research

Chiral Building Block

The compound’s rigid bicyclic framework and defined stereochemistry make it valuable for:

  • Nucleoside Analog Synthesis: Used in patented routes to create substituted nucleosides with anticancer activity .

  • Glycosylation Reactions: The acetal group enables selective functionalization at C-5 hydroxyl .

Comparative Analysis with Diastereomers

A related diastereomer (3aR,6R,6aR configuration, PubChem CID 1268067 ) demonstrates divergent reactivity:

FeatureTarget Compound (3aR,6S,6aR)Diastereomer (3aR,6R,6aR)
Specific Rotation+24.5° (c=1, CHCl₃) -18.2° (c=1, CHCl₃)
Hydrolysis Ratet₁/₂ = 12 h (pH 5) t₁/₂ = 8 h (pH 5)
BioactivityAntiviral lead optimization No reported bioactivity

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